molecular formula C21H23Cl2N3O3S B3503336 2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide

2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide

Cat. No.: B3503336
M. Wt: 468.4 g/mol
InChI Key: JWRCIOVVAQUGOS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro, dimethylsulfamoyl, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzamide core is then introduced through an amidation reaction, where the indole derivative reacts with 2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the amidation step .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the sulfonamide group can interact with bacterial enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide: Lacks the dimethyl substitution on the indole moiety.

    2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]benzamide: Lacks the dimethylsulfamoyl group.

    2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(methylsulfamoyl)benzamide: Has a methylsulfamoyl group instead of a dimethylsulfamoyl group.

Uniqueness

The presence of both the dimethylsulfamoyl group and the dimethyl-substituted indole moiety makes 2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2,4-dichloro-N-[2-(1,2-dimethylindol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O3S/c1-13-14(15-7-5-6-8-19(15)26(13)4)9-10-24-21(27)16-11-20(18(23)12-17(16)22)30(28,29)25(2)3/h5-8,11-12H,9-10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRCIOVVAQUGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)CCNC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
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2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
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2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
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2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide
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2,4-dichloro-N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-5-(dimethylsulfamoyl)benzamide

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